Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate is a chemical compound with a molecular formula of C15H24N4O3. It is used in various scientific research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-(ethylamino)pyrimidin-2-ol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
Uniqueness
Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various research applications, particularly in drug discovery and development .
Properties
IUPAC Name |
tert-butyl 3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWDTOBAYFIQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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